-Hydroxy-3-methoxy-5-nitrobenzaldehyde serves as a vital building block for the synthesis of various organic compounds. Studies have shown its application in the preparation of:
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, with the Chemical Abstracts Service number 17028-61-4, is an organic compound characterized by a molecular formula of and a molecular weight of approximately 197.14 g/mol. This compound appears as a light orange to yellow-green crystalline powder, with a melting point ranging from 138°C to 143°C. It is slightly soluble in water and sensitive to air, necessitating storage under inert gas conditions at temperatures between 2°C and 8°C .
As with most chemicals, it's important to handle HMNB with care. Limited data exists on its specific hazards, but general safety guidelines for handling aromatic nitro compounds should be followed. These include:
The biological activity of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde has been explored in several studies, particularly its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal species like Candida albicans and Aspergillus niger when tested using broth dilution methods . Additionally, its potential as an anticancer agent is under investigation due to its ability to form metal complexes that may enhance therapeutic efficacy.
The synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde can be achieved through various methods:
Specific protocols often involve controlling reaction conditions such as temperature and pH to optimize yield and purity .
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde finds applications in various fields:
Interaction studies involving 2-hydroxy-3-methoxy-5-nitrobenzaldehyde primarily focus on its metal complexes. These studies assess how the compound interacts with different metal ions (e.g., copper(II), nickel(II)) and their subsequent biological activities. The formation of these complexes often enhances the stability and solubility of the active compounds, leading to improved antimicrobial properties compared to the parent aldehyde .
Several compounds share structural similarities with 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde | 2454-72-0 | 0.87 | Different hydroxyl positioning affects reactivity. |
4,5-Dimethoxy-2-nitrobenzaldehyde | 20357-25-9 | 0.87 | Contains two methoxy groups altering solubility. |
3-Methoxy-5-nitrosalicylaldehyde | 78238-12-7 | 0.88 | Variation in nitro group position affects properties. |
5-Nitro-o-vanillin | 97-51-8 | 0.88 | Exhibits distinct flavor profile; used in food industry. |
The unique positioning of functional groups in 2-hydroxy-3-methoxy-5-nitrobenzaldehyde contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .
Irritant